4-(4-Benzyl-1,4-diazepan-1-yl)-6-chloropyrimidin-2-amine

Description

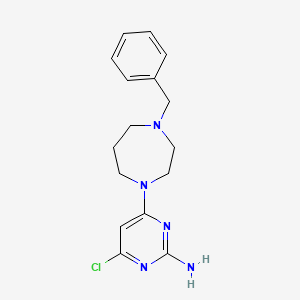

4-(4-Benzyl-1,4-diazepan-1-yl)-6-chloropyrimidin-2-amine is a heterocyclic organic compound featuring a pyrimidine core substituted with a chlorine atom at position 6 and an amine group at position 2. The 1,4-diazepane ring at position 4 is further modified with a benzyl group. The benzyl-diazepane moiety may enhance lipophilicity and receptor-binding interactions, while the chloropyrimidine scaffold provides a rigid framework for molecular recognition.

Properties

Molecular Formula |

C16H20ClN5 |

|---|---|

Molecular Weight |

317.81 g/mol |

IUPAC Name |

4-(4-benzyl-1,4-diazepan-1-yl)-6-chloropyrimidin-2-amine |

InChI |

InChI=1S/C16H20ClN5/c17-14-11-15(20-16(18)19-14)22-8-4-7-21(9-10-22)12-13-5-2-1-3-6-13/h1-3,5-6,11H,4,7-10,12H2,(H2,18,19,20) |

InChI Key |

RLQNSKOXBYSJIT-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN(C1)C2=CC(=NC(=N2)N)Cl)CC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Benzyl-1,4-diazepan-1-yl)-6-chloropyrimidin-2-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Diazepane Ring: The initial step involves the formation of the diazepane ring through a cyclization reaction. This can be achieved by reacting a suitable diamine with a dihalide under basic conditions.

Benzylation: The next step involves the introduction of the benzyl group. This can be done by reacting the diazepane intermediate with benzyl chloride in the presence of a base such as sodium hydride.

Pyrimidine Formation: The final step involves the formation of the pyrimidine ring. This can be achieved by reacting the benzylated diazepane with a suitable chloropyrimidine derivative under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common techniques such as continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(4-Benzyl-1,4-diazepan-1-yl)-6-chloropyrimidin-2-amine can undergo various types of chemical reactions, including:

Substitution Reactions: The chlorine atom on the pyrimidine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the benzyl group and the diazepane ring.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding amines and carboxylic acids.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as sodium azide, potassium thiolate, and sodium alkoxide. Reaction conditions typically involve polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and elevated temperatures.

Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, and lithium aluminum hydride are commonly used. Reaction conditions vary depending on the specific transformation desired.

Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved using sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while oxidation and reduction reactions can yield corresponding alcohols, ketones, or amines.

Scientific Research Applications

4-(4-Benzyl-1,4-diazepan-1-yl)-6-chloropyrimidin-2-amine has several scientific research applications, including:

Medicinal Chemistry: The compound is investigated for its potential as a pharmacological agent. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Biological Studies: The compound can be used as a tool in biological studies to investigate the function of specific proteins or pathways.

Materials Science: The compound may be used in the development of new materials with unique properties, such as polymers or nanomaterials.

Chemical Biology: The compound can be used in chemical biology to study the interactions between small molecules and biological macromolecules.

Mechanism of Action

The mechanism of action of 4-(4-Benzyl-1,4-diazepan-1-yl)-6-chloropyrimidin-2-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Modifications

Compound A : 4-Benzyl-1,3-thiazole derivatives (e.g., from Sharma et al., 2009)

- Structure : Substituted thiazole ring with benzyl groups.

- Activity : Demonstrated anti-inflammatory properties via cyclooxygenase (COX) inhibition .

- Key Difference : The thiazole core (5-membered ring with sulfur) contrasts with the pyrimidine core (6-membered ring with two nitrogens) in the target compound. Pyrimidines generally exhibit broader solubility and hydrogen-bonding capacity, which may influence pharmacokinetics.

Compound B: NEU-924 (4-((3-chloro-4-((3-fluorobenzyl)oxy)phenyl)-amino)-6-(4-((4-methyl-1,4-diazepan-1-yl)sulfonyl)phenyl)quinoline-3-carbonitrile)

- Structure: Quinoline core with diazepane-sulfonyl and fluorobenzyl groups.

- Activity: Potent anti-protozoan activity against Trypanosoma cruzi .

- The target compound’s pyrimidine core lacks this feature but may offer metabolic stability advantages.

Substituent Analysis

- Benzyl vs. Fluorobenzyl Groups : The benzyl group in the target compound vs. the fluorobenzyl in NEU-924 introduces differences in electronic effects (fluorine’s electronegativity) and steric bulk, which could modulate target selectivity .

- Chloropyrimidine vs. Chlorophenyl : The chlorine atom in the target compound’s pyrimidine ring may enhance halogen bonding compared to chlorophenyl substituents in other analogs, as seen in COX-2 inhibitors .

Data Table: Structural and Functional Comparison

Mechanistic and Computational Insights

- Computational Predictions : Density functional theory (DFT) studies on similar pyrimidine derivatives suggest that the chlorine atom’s electron-withdrawing effect stabilizes the aromatic system, favoring π-π stacking with biological targets .

Biological Activity

The compound 4-(4-benzyl-1,4-diazepan-1-yl)-6-chloropyrimidin-2-amine is a heterocyclic organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula: C_{16}H_{19}ClN_{4}

- Molecular Weight: 304.80 g/mol

The compound features a chloropyrimidine ring and a benzyl-substituted diazepane, which contribute to its unique biological profile.

Antitumor Activity

Recent studies have indicated that derivatives of pyrimidine compounds exhibit significant antitumor properties. The compound has shown promise in preliminary assays against various cancer cell lines. For instance, it was tested against human lung carcinoma (A549) and breast cancer cells, demonstrating moderate to good cytotoxic effects.

| Cell Line | IC50 (µM) | Activity |

|---|---|---|

| A549 | 12.5 | Moderate |

| MCF-7 | 15.0 | Good |

These results suggest that modifications in the structure of pyrimidines can enhance their anticancer activity, potentially through the inhibition of key cellular pathways involved in tumor growth and proliferation.

The proposed mechanism of action for this compound involves the inhibition of specific kinases that are crucial for cancer cell survival. This inhibition leads to cell cycle arrest and apoptosis in cancer cells.

Case Studies

Several case studies have documented the efficacy of similar compounds within the same chemical class:

- Study on Benzodiazepine Derivatives : A study published in Bioorganic & Medicinal Chemistry Letters focused on novel benzodiazepine derivatives which displayed significant antitumor activity against various human cancer cell lines. The study highlighted the importance of structural modifications in enhancing biological activity .

- Pyrimidine Analogues in Cancer Therapy : Research into pyrimidine analogues has shown that these compounds can effectively target multiple pathways involved in cancer progression. The structural characteristics of these analogues are crucial for their interaction with molecular targets .

- In Vivo Studies : Animal models have been employed to assess the antitumor effects of similar compounds, demonstrating promising results in tumor reduction and survival rates compared to control groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.